molecular formula C8H8N2O2 B116153 6-methoxy-3H-benzimidazol-5-ol CAS No. 157587-57-0

6-methoxy-3H-benzimidazol-5-ol

Cat. No. B116153
M. Wt: 164.16 g/mol
InChI Key: LQAKMSIMGCYOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-3H-benzimidazol-5-ol, also known as MOBIO, is a chemical compound that has been studied extensively for its potential applications in scientific research. MOBIO is a benzimidazole derivative that has been found to have a variety of biochemical and physiological effects.

Mechanism Of Action

6-methoxy-3H-benzimidazol-5-ol exerts its effects through the inhibition of enzymes involved in cellular signaling pathways. Specifically, it has been found to inhibit the activity of protein kinases and phosphodiesterases, which are involved in the regulation of cell growth and proliferation. By inhibiting these enzymes, 6-methoxy-3H-benzimidazol-5-ol can alter cellular signaling pathways and lead to changes in cellular behavior.

Biochemical And Physiological Effects

6-methoxy-3H-benzimidazol-5-ol has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have anti-inflammatory effects in animal models. 6-methoxy-3H-benzimidazol-5-ol has also been found to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 6-methoxy-3H-benzimidazol-5-ol in lab experiments is its ability to selectively inhibit specific enzymes, allowing researchers to study the effects of these enzymes on cellular behavior. However, one limitation is that 6-methoxy-3H-benzimidazol-5-ol can be difficult to synthesize and purify, which can make it challenging to obtain pure samples for use in experiments.

Future Directions

There are several potential future directions for research on 6-methoxy-3H-benzimidazol-5-ol. One area of interest is its potential use in the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanisms of action of 6-methoxy-3H-benzimidazol-5-ol and its effects on cellular signaling pathways. Finally, there is potential for 6-methoxy-3H-benzimidazol-5-ol to be used as a tool for studying the role of specific enzymes in cellular behavior, which could lead to new insights into the underlying mechanisms of disease.

Synthesis Methods

6-methoxy-3H-benzimidazol-5-ol can be synthesized through a multi-step process that involves the condensation of 2-aminobenzimidazole with 2-methoxybenzaldehyde, followed by oxidation and reduction reactions. The resulting product is purified through column chromatography to obtain pure 6-methoxy-3H-benzimidazol-5-ol.

Scientific Research Applications

6-methoxy-3H-benzimidazol-5-ol has been found to have a variety of potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. 6-methoxy-3H-benzimidazol-5-ol has also been found to have anti-inflammatory and anti-cancer properties, making it a potentially useful compound for the development of new drugs.

properties

IUPAC Name

6-methoxy-3H-benzimidazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-8-3-6-5(2-7(8)11)9-4-10-6/h2-4,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAKMSIMGCYOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-3H-benzimidazol-5-ol

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